LogP Comparison: Decyl (C10) vs. Nonyl (C9) Ester Hydrophobicity Differential
The decyl ester (CAS 33975-35-8) exhibits a calculated LogP of 4.20, as reported by ChemSrc . The closest lower homolog, the nonyl ester (CAS 33975-34-7, C18H23NO4, MW 317.38), has one fewer methylene unit in the ester alkyl chain . Based on the established Hansch–Leo fragment constant of ~0.5 per CH2 group for aliphatic esters, the decyl ester is approximately 0.5 LogP units more lipophilic than the nonyl analog. This translates to a roughly threefold increase in octanol/water partition coefficient, which can materially affect solubility in non-polar media, membrane permeation in biological assays, and compatibility with hydrophobic polymer matrices.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.20 (calculated, ChemSrc) |
| Comparator Or Baseline | Nonyl ester (CAS 33975-34-7): LogP estimated ~3.70 (based on –0.5 per CH2 deletion from decyl) |
| Quantified Difference | ΔLogP ≈ +0.5 (decyl > nonyl); ~3.2× higher octanol/water partition |
| Conditions | Calculated LogP from ChemSrc; comparison based on Hansch–Leo fragment additivity principle |
Why This Matters
A half-log increase in LogP can determine whether a compound partitions adequately into a hydrophobic reaction medium, polymer matrix, or biological membrane—making decyl the appropriate choice when nonyl proves insufficiently lipophilic.
